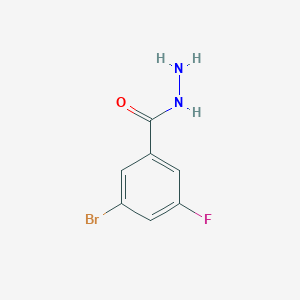

4-Borono-2,3-difluorobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as “4-Bromo-2,3-difluorobenzoic acid”, involves various methods. One method involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid . Another method involves the reaction of 1-bromo-2,3-difluorobenzene with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane, followed by the addition of carbon dioxide .Molecular Structure Analysis

The molecular structure of “4-Bromo-2,3-difluorobenzoic acid” is represented by the InChI code1S/C7H3BrF2O2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H, (H,11,12) . The molecular weight is 237 . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,3-difluorobenzoic acid” include a molecular weight of 237, a boiling point of 195-196°C, and it appears as a solid powder . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

Biomedical Applications

Modified nanoparticles, including those functionalized with phenylboronic-acid moieties, are gaining attention in biological and biomedical fields. Boronic acid-functionalized nanoparticles have shown potential as antiviral inhibitors, especially against the Hepatitis C virus, demonstrating a new therapeutic strategy for blocking viral entry (Khanal et al., 2013).

Chemoselective Synthesis

Boronic acids, including derivatives of 4-Borono-2,3-difluorobenzoic acid, are known for their versatility in organic reactions, including catalysis. For example, 3-borono-BINOL serves as a chiral boronic acid catalyst, enabling highly enantioselective aza-Michael additions, thus facilitating the synthesis of complex organic molecules (Hashimoto et al., 2015).

Fluorescence and Sensing Technologies

Boronic acid compounds have been explored for their unique fluorescent properties. The discovery of water-soluble boronic acids that change fluorescence upon binding with sugars under physiological conditions is an example of their application in developing carbohydrate sensors (Wang et al., 2005).

Environmental Applications

Boron-containing compounds, including those derived from boronic acids, are being investigated for environmental applications. For instance, a novel boron-adsorbing magnetic material has been developed for boronic acid recovery and water pollution treatment, showcasing the material's significant boronate affinity and high regeneration ability (Zhang et al., 2021).

Safety And Hazards

“4-Bromo-2,3-difluorobenzoic acid” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

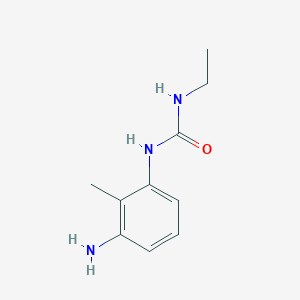

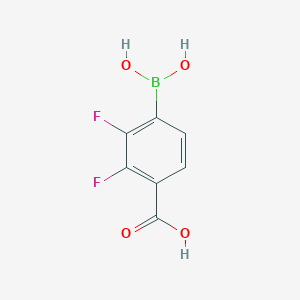

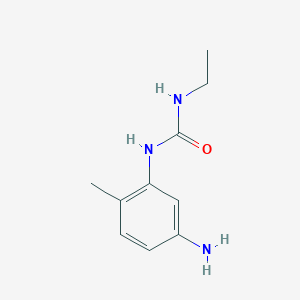

IUPAC Name |

4-borono-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSLWLRHCRIIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681896 | |

| Record name | 4-Borono-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Borono-2,3-difluorobenzoic acid | |

CAS RN |

1029716-92-4 | |

| Record name | 4-Borono-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1523171.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)

![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)

![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)

![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)

![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)